[(chlorocarbonyl)oxy]methyl 2-methylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
353736-67-1 |
|---|---|
Molecular Formula |
C6H9ClO4 |
Molecular Weight |
180.58 g/mol |
IUPAC Name |
carbonochloridoyloxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-4(2)5(8)10-3-11-6(7)9/h4H,3H2,1-2H3 |
InChI Key |
JOWSLMCIDSDGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCOC(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Chlorocarbonyl Oxy Methyl 2 Methylpropanoate
Diverse Synthetic Routes to [(chlorocarbonyl)oxy]methyl 2-methylpropanoate (B1197409)
The preparation of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate can be approached through several synthetic pathways, principally involving esterification reactions with chloroformate precursors or by introducing the chlorocarbonyl group to an appropriate alkoxymethyl ester.
A primary route to this compound involves the esterification of a suitable chloroformate precursor. This method is centered on the reaction of a salt of 2-methylpropanoic acid with a reactive chloromethyl chloroformate.
One general and effective method for the synthesis of acyloxymethyl carbonates, a class of compounds to which this compound belongs, involves the nucleophilic displacement of the chloride in chloromethyl chloroformate. researchgate.net This reaction is typically carried out with the corresponding cesium carboxylate salt in a suitable solvent. researchgate.net In the context of synthesizing the target compound, this would involve the reaction of cesium 2-methylpropanoate with chloromethyl chloroformate. The reaction is often facilitated by a nucleophilic catalyst to enhance the reaction rate and yield. researchgate.net
The general reaction scheme can be represented as follows:
CH₃CH(CH₃)COOCs + ClCOOCH₂Cl → CH₃CH(CH₃)COOCH₂O(CO)Cl + CsCl
This approach leverages the high reactivity of chloromethyl chloroformate and the nucleophilicity of the carboxylate salt to form the desired ester linkage.
An alternative synthetic strategy involves the introduction of the chlorocarbonyl group to an alkoxymethyl ester precursor. This typically involves the reaction of a hydroxymethyl ester with a phosgenating agent. For the synthesis of this compound, the precursor would be hydroxymethyl 2-methylpropanoate.
Phosgene (B1210022) (COCl₂), or its safer liquid (diphosgene) or solid (triphosgene) equivalents, are common reagents for converting alcohols to chloroformates. The reaction of an alcohol with phosgene yields the corresponding chloroformate and hydrogen chloride. google.com This process, when applied to hydroxymethyl 2-methylpropanoate, would proceed as follows:
HOCH₂OOCCH(CH₃)₂ + COCl₂ → Cl(CO)OCH₂OOCCH(CH₃)₂ + HCl
This method is advantageous as it directly installs the desired chlorocarbonyl functionality onto the pre-formed ester. The choice between phosgene, diphosgene, or triphosgene (B27547) often depends on safety considerations and the scale of the reaction.
The efficiency and success of the synthesis of this compound are highly dependent on the judicious selection of reagents, solvents, and catalysts.
Reagents:
Chloromethyl chloroformate: A key reagent in the esterification route, its purity is crucial as it can contain impurities like methyl chloroformate and dichloromethyl chloroformate. google.com
2-Methylpropanoic Acid Salts: Cesium salts are often used due to their solubility and the high nucleophilicity of the carboxylate anion. researchgate.net Other alkali metal salts could also be employed.
Phosgenating Agents: Phosgene is a highly toxic gas, making its handling challenging. patsnap.com Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are often preferred as they are liquid and solid, respectively, and can be handled more safely. patsnap.com
Solvents:
Acetonitrile (B52724): A common solvent for the reaction of cesium carboxylates with chloromethyl chloroformate, providing good solubility for the reactants. researchgate.net
Dichloromethane (DCM): Frequently used as a solvent in reactions involving chloroformates and phosgenating agents due to its inertness and ability to dissolve a wide range of organic compounds. researchgate.net
Anhydrous conditions are critical for all solvents to prevent the hydrolysis of the highly reactive chloroformate group. researchgate.net
Catalytic Systems:
Tetrabutylammonium iodide (TBAI): Acts as a nucleophilic catalyst in the reaction between a carboxylate salt and chloromethyl chloroformate, facilitating the displacement of the chloride. researchgate.net
Pyridine: Often used as a base to neutralize the hydrogen chloride byproduct in reactions involving phosgenating agents, thereby driving the reaction to completion. researchgate.net
Dimethylformamide (DMF): Can act as an initiator in reactions involving solid phosgene (triphosgene). patsnap.com
The table below summarizes the roles of these key components in the synthesis.
| Component | Role | Relevant Section(s) |
| Chloromethyl chloroformate | Key precursor in esterification reactions. | 2.1.1 |
| 2-Methylpropanoic acid salt | Nucleophile that forms the ester linkage. | 2.1.1 |
| Phosgene/Diphosgene/Triphosgene | Reagents for introducing the chlorocarbonyl group to an alcohol. | 2.1.2 |
| Acetonitrile | Solvent for esterification reactions. | 2.1.3 |
| Dichloromethane | Inert solvent for various reaction steps. | 2.1.3 |
| Tetrabutylammonium iodide | Nucleophilic catalyst for esterification. | 2.1.3 |
| Pyridine | Base to neutralize HCl byproduct in chlorocarbonylation reactions. | 2.1.3 |
| Dimethylformamide | Initiator for reactions with triphosgene. | 2.1.3 |
Purification and Isolation Strategies for Synthetic Intermediates and Final Product
The purification and isolation of this compound and its synthetic intermediates are critical steps to obtain a product of high purity. The reactive nature of the chloroformate and potentially other functional groups necessitates careful selection of purification techniques.
For compounds containing reactive acid chloride and chloroformate functionalities, standard purification methods like thin-layer chromatography (TLC) may not be feasible due to rapid hydrolysis on the silica (B1680970) gel surface. researchgate.net Therefore, anhydrous conditions must be maintained throughout the purification process.
Distillation:
Vacuum distillation is a common method for purifying volatile, thermally stable liquids. researchgate.net For this compound, which is expected to be a liquid, fractional distillation under reduced pressure can be effective in separating it from starting materials, byproducts, and solvents. It is crucial to ensure the distillation temperature is kept as low as possible to prevent thermal decomposition. researchgate.net
Chromatography:
Flash column chromatography can be employed for the purification of less volatile or thermally sensitive compounds. researchgate.net It is imperative to use anhydrous solvents as the eluent and to work quickly to minimize contact time with the stationary phase (e.g., silica gel) to prevent degradation. researchgate.net
In-situ Purification of Precursors:
In some cases, purification of intermediates can be achieved through chemical means. For instance, crude chloromethyl chloroformate, which may contain methyl chloroformate and dichloromethyl chloroformate, can be purified by heating it in the presence of a nucleophilic catalyst. google.com This process selectively decomposes the di- and trichlorinated impurities into volatile gaseous byproducts, which can be removed, leaving behind a purer chloromethyl chloroformate. google.com
The following table outlines potential purification strategies.
| Purification Method | Applicability | Key Considerations |
| Vacuum Distillation | Purification of the final liquid product and volatile liquid intermediates. | Maintain low temperature to avoid thermal degradation. researchgate.net |
| Flash Chromatography | Purification of non-volatile or thermally sensitive products and intermediates. | Use of anhydrous solvents and rapid execution are essential. researchgate.net |
| Chemical Purification | In-situ purification of precursors like chloromethyl chloroformate. | Selective decomposition of impurities into easily removable byproducts. google.com |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the manufacturing process. A significant area of focus is the replacement of highly toxic reagents like phosgene.
A notable development in this area is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgacs.org This method utilizes chloroform (B151607) as both a solvent and a reagent, which upon exposure to UV light in the presence of an alcohol and oxygen, generates the corresponding chloroformate in situ. organic-chemistry.org This process avoids the direct handling of phosgene gas or its oligomers, thereby significantly enhancing the safety of the procedure. organic-chemistry.org
Applying this to the synthesis of this compound, one could envision the reaction of hydroxymethyl 2-methylpropanoate in a chloroform solution under UV irradiation and oxygen bubbling. This would generate the target compound directly, minimizing the use of hazardous reagents.
Key aspects of this green synthetic approach include:
Atom Economy: The in-situ generation of the reactive species from the solvent maximizes the incorporation of reactant atoms into the final product.
Safer Solvents and Reagents: It eliminates the need to store and handle highly toxic phosgene. organic-chemistry.org
Energy Efficiency: The use of photochemistry can, in some cases, be more energy-efficient than thermally driven processes.
While this photo-on-demand method presents a promising green alternative, its industrial-scale applicability would require further investigation into reaction efficiency, scalability, and economic viability.
Mechanistic Investigations of Reactions Involving Chlorocarbonyl Oxy Methyl 2 Methylpropanoate
Electrophilic Reactivity of the Chlorocarbonyl Moiety
The chlorocarbonyl moiety in [(chlorocarbonyl)oxy]methyl 2-methylpropanoate (B1197409) is the primary center of electrophilic reactivity. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. This arrangement results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. The reactivity of this group is characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives. This high reactivity is due to the excellent leaving group ability of the chloride ion and the inductive electron-withdrawal by both chlorine and the adjacent oxygen, which destabilizes the starting material and increases the electrophilicity of the carbonyl carbon. libretexts.org
The reaction at the chlorocarbonyl carbon proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This is typically a two-step process known as an addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. libretexts.orglibretexts.org Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. youtube.com
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | Structure (R=Alkyl) | Leaving Group | Reactivity |
| Acyl Chloride | R-CO-Cl | Cl⁻ | Highest |
| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |
| Ester | R-CO-OR' | R'O⁻ | Moderate |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Low |
The electrophilic nature of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate is exploited in the synthesis of carbonates and carbamates. These reactions are specific examples of the nucleophilic acyl substitution mechanism.
Carbonate Formation: When an alcohol (R'-OH) acts as the nucleophile, the oxygen atom attacks the chlorocarbonyl carbon. Following the addition-elimination sequence, the chloride ion is expelled, and a new carbon-oxygen bond is formed. The product is a mixed carbonate ester. This method is an alternative to using phosgene-based routes for synthesizing organic carbonates. nih.gov
Carbamate (B1207046) Formation: When a primary or secondary amine (R'₂NH) serves as the nucleophile, the nitrogen atom attacks the carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of a carbamate. wikipedia.org This reaction is efficient and widely used for creating the carbamate linkage found in numerous biologically active molecules and polyurethanes. nih.govwikipedia.org The reaction proceeds readily due to the high reactivity of the chloroformate starting material. nih.gov
Chemical Stability and Degradation Mechanisms under Varying Conditions
The stability of this compound is limited by the high reactivity of its chlorocarbonyl group. The compound is sensitive to environmental conditions, particularly the presence of nucleophiles like water.
Due to its nature as a reactive acyl chloride, this compound is highly susceptible to hydrolysis. When exposed to water, the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initiates a nucleophilic acyl substitution reaction that results in the elimination of hydrogen chloride (HCl) and the formation of an unstable carbonic acid monoester intermediate. This intermediate would likely decompose further, releasing carbon dioxide.
Similarly, solvolysis can occur with other nucleophilic solvents, such as alcohols. For instance, in a solvent like methanol (B129727), the methanol molecule would attack the chlorocarbonyl group, leading to the formation of a methyl carbonate derivative and HCl. These reactions are typically rapid and exothermic.
While specific studies on the thermal decomposition of this compound are not widely available, its fragmentation pathways can be predicted based on the behavior of similar esters and organic chlorides. nih.gov At elevated temperatures, the compound is expected to undergo unimolecular decomposition. researchgate.net
Plausible fragmentation routes include:
Decarboxylation: The loss of carbon dioxide (CO₂) is a common pathway for carbonate-containing compounds, which could lead to the formation of 2-methylpropyl chloride.
Elimination of HCl: A four-center elimination reaction could lead to the loss of HCl and the formation of an anhydride-like intermediate.
Bond Fission: Homolytic cleavage of the C-Cl bond or C-O bonds could initiate radical chain reactions. researchgate.net Studies on the pyrolysis of methyl esters like methyl propanoate and methyl acetate (B1210297) show that C-C and C-O bond fission are dominant decomposition reactions at high temperatures (1000-1500 K), leading to various radical and molecular products. nih.govresearchgate.net Common fragmentation products from the ester moiety itself would likely include radicals such as •CH₃ and other small molecules. nih.gov
Kinetic and Thermodynamic Parameters Governing Reactivity
Specific experimental kinetic and thermodynamic data for this compound are not extensively documented in the literature. However, the reactivity can be inferred from data on analogous compounds, such as simpler esters and organic radicals. The high reactivity of the chlorocarbonyl group suggests that nucleophilic substitution reactions will have low activation energy barriers.
Atmospheric oxidation studies on methyl propanoate by OH radicals show low energy barriers of 3.2–4.3 kcal/mol, indicating a high level of reactivity. researchgate.net The thermal decomposition of related esters also provides insight into the energies involved in bond cleavage. nih.gov The thermochemistry for methyl acetate fragmentation, for example, has been well-established, providing a basis for estimating the stability of the ester portion of the target molecule. nih.gov
Table 2: Selected Thermodynamic and Kinetic Data for Analogous Compounds
| Compound/Reaction | Parameter | Value | Reference |
| Methyl Acetate | ΔfH°₂₉₈ (Enthalpy of Formation) | -98.7 ± 0.2 kcal mol⁻¹ | nih.gov |
| Methyl Propanoate + OH• | Energy Barrier (H-abstraction) | 3.2–4.3 kcal/mol | researchgate.net |
| Methyl Butanoate | Decomposition Temperature | Begins at 800 K | nih.gov |
| 2-Methylpropyl 2-methylpropanoate | ΔvapH° (Enthalpy of Vaporization) | 40.2 ± 0.8 kJ/mol | chemeo.com |
These data from related, simpler molecules underscore the general principles governing the reactivity of this compound. The low activation barriers for radical reactions on the ester backbone and the high intrinsic reactivity of the acyl chloride group combine to define the compound as a versatile but unstable chemical intermediate.
Applications of Chlorocarbonyl Oxy Methyl 2 Methylpropanoate in Advanced Organic Synthesis
Employment in the Construction of Functionalized Esters and Carbonates
As a member of the chloroformate class of reagents, [(chlorocarbonyl)oxy]methyl 2-methylpropanoate (B1197409) is a potent acylating agent. wikipedia.org The chloroformate moiety readily reacts with nucleophiles such as alcohols and carboxylic acids. Reaction with an alcohol yields a carbonate ester, while reaction with a carboxylic acid forms a mixed anhydride. wikipedia.org This reactivity is fundamental to its application in constructing more complex molecular architectures.
Table 1: General Reactions in the Synthesis of Esters and Carbonates
| Reactant Nucleophile (R-NuH) | Initial Product | Subsequent Reaction/Product | Final Functional Group |
|---|---|---|---|
| Alcohol (R-OH) | Acyloxymethyl Carbonate | N/A | Carbonate |
| Carboxylic Acid (R-COOH) | Mixed Anhydride | Reaction with an alcohol (R'-OH) | Ester |
| Amine (R-NH2) | Acyloxymethyl Carbamate (B1207046) | N/A | Carbamate |
In the synthesis of complex molecules that possess multiple functional groups, achieving regioselectivity—the ability to react with one specific functional group while leaving others untouched—is a significant challenge. The reactivity of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate can be harnessed for such purposes. Its reaction is governed by the nucleophilicity of the target functional groups. For instance, in a polyol containing both primary and secondary hydroxyl groups, the less sterically hindered primary alcohol will typically react preferentially with the chloroformate. This allows for the selective modification of one position in a polyfunctional molecule, a key step in the synthesis of pharmaceuticals and natural products. This selectivity enables chemists to build complex structures with precise control over the molecular architecture.
Protecting groups are essential tools in organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. The isobutyryloxymethyl group, installed via this compound, serves as a specialized protecting group for carboxylic acids. The resulting acyloxymethyl ester is stable under many common reaction conditions, including those that are mildly acidic or basic. organic-chemistry.org
The key advantage of this group is its lability under specific, mild conditions. Unlike traditional protecting groups that require harsh chemicals for removal, the isobutyryloxymethyl group can be cleaved by certain enzymes, particularly plasma esterases. nih.gov This enzymatic lability makes it an exceptionally useful protecting group in the final stages of synthesizing biologically active molecules, where harsh deprotection conditions could damage the target compound.
Strategic Use as a Prodrug Linker Precursor in Chemical Design
A major application of this compound is in the field of medicinal chemistry, specifically in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, or excretion (ADME) properties. The isobutyryloxymethyl group is a well-established "promo-moiety" used to form ester-based prodrugs that are cleaved in vivo by esterase enzymes. nih.govnih.gov
The term "reversible" in this context refers to the in vivo cleavage of the linker, rather than a chemical equilibrium. The strategy involves the formation of a stable, covalent bond between the drug molecule and the isobutyryloxymethyl linker, which is later cleaved to release the active drug. This compound is the key reagent for forging this connection. A drug molecule containing a suitable nucleophilic functional group (such as a carboxyl, hydroxyl, or secondary amine) is reacted with the chloroformate. This reaction forms a stable covalent linkage—an ester, carbonate, or carbamate, respectively—that connects the drug to the linker precursor, rendering it biologically inactive until the desired cleavage occurs.
The effectiveness of an acyloxymethyl prodrug linker hinges on the precise control of its cleavage rate in the body. The linkage is designed to be a substrate for ubiquitous enzymes, such as human plasma cholinesterase. nih.gov The enzymatic hydrolysis of the isobutyryloxymethyl ester proceeds via a BAC2 mechanism, where the enzyme's active site attacks the carbonyl carbon of the ester. nih.gov
The chemical structure of the acyl portion of the linker is a critical determinant of the hydrolysis kinetics. The 2-methylpropanoate (isobutyrate) group is specifically chosen for its steric and electronic properties. Compared to a simpler acetoxymethyl group, the branched isobutyryl group provides greater steric bulk around the ester carbonyl. This increased steric hindrance can modulate the rate of enzymatic hydrolysis, often leading to greater stability in plasma. nih.govnih.gov This allows medicinal chemists to fine-tune the drug's release profile—a slower cleavage rate can lead to a more sustained therapeutic effect. The hydrolysis releases the active drug along with isobutyric acid and formaldehyde (B43269) as byproducts.
Table 2: Influence of Acyl Group Structure on Relative Hydrolysis Kinetics
| Acyloxymethyl Group | Acyl Structure | Relative Steric Hindrance | Predicted Relative Rate of Enzymatic Hydrolysis | Potential Application |
|---|---|---|---|---|
| Acetoxymethyl | -COCH3 | Low | Fast | Rapid drug release |
| Isobutyryloxymethyl | -COCH(CH3)2 | Medium | Moderate | Sustained drug release |
| Pivaloyloxymethyl | -COC(CH3)3 | High | Slow | Prolonged drug release |
Contributions to Polymer and Material Science via Monomer Derivatization
While the primary applications of this compound are in fine chemical and pharmaceutical synthesis, its reactivity also presents opportunities in polymer and material science. Functional monomers are the building blocks of advanced polymers, and modifying these monomers prior to polymerization can imbue the final material with novel properties.
The reagent can be used to derivatize monomers that contain nucleophilic groups, such as hydroxyl-functionalized acrylates or styrenes. By reacting the monomer's hydroxyl group with this compound, an isobutyryloxymethyl carbonate moiety is appended to the monomer. After polymerization, this group becomes a pendent chain on the polymer backbone.
This approach could be used to create "smart" or functional materials. For example, the pendent acyloxymethyl groups could be cleaved post-polymerization under enzymatic conditions. This cleavage would unmask a functional group (e.g., a hydroxyl group) and alter the polymer's properties, such as its hydrophilicity, solubility, or degradability. This strategy could be employed in the design of biodegradable polymers for medical implants or drug delivery systems, where the rate of degradation could be tuned by the density of the cleavable linkers.
Role in Multi-component Reactions and Cascade Sequences
While direct and extensive literature on the specific involvement of this compound in classical multi-component reactions (MCRs) and complex synthetic cascade sequences is not abundant, its inherent reactivity as an acylating agent provides a foundation for its application in such advanced synthetic strategies. The primary role of this reagent is observed in the synthesis of prodrugs, where its application can be construed as a key step in multi-component assemblies and can initiate chemical or biological cascade processes for drug release.
The structure of this compound, featuring a reactive chloroformate group and a labile ester moiety, makes it an ideal candidate for introducing the (2-methylpropanoyloxy)methyl group onto biologically active molecules. This process often occurs in a convergent manner, which can be viewed through the lens of multi-component chemistry, especially in the context of medicinal chemistry and drug delivery system design.
In a typical scenario, which can be classified as a two-component reaction, the chloroformate reacts with a nucleophilic functional group (such as a hydroxyl, carboxyl, or amine) on a drug molecule to form a stable prodrug. This reaction is often carried out in a single step, reflecting the efficiency of multi-component strategies.
A hypothetical three-component reaction could involve the in situ functionalization of a drug molecule followed by the addition of this compound. For instance, a drug molecule could be treated with a reagent to introduce a linker with a nucleophilic handle, which then reacts with the chloroformate in the same pot.
The "cascade" aspect of molecules synthesized using this compound is most evident in the mechanism of action of the resulting prodrugs. The introduction of the (2-methylpropanoyloxy)methyl group is the initiating step of a cascade that ultimately leads to the release of the active drug. This cascade is typically enzymatic and proceeds via a series of well-defined steps.
The sequence begins with the enzymatic cleavage of the 2-methylpropanoate ester by cellular esterases. This initial hydrolysis generates an unstable hydroxymethyl intermediate. This intermediate then rapidly undergoes spontaneous decomposition, releasing the active drug, formaldehyde, and carbon dioxide. This programmed sequential breakdown is a classic example of a chemical cascade initiated by a specific biological trigger.
The following table summarizes the key stages of this bio-activated cascade:
| Stage | Description | Products |
| 1. Enzymatic Cleavage | The ester bond of the (2-methylpropanoyloxy)methyl group is hydrolyzed by cellular esterases. | Hydroxymethyl-derivatized drug, 2-Methylpropanoic acid |
| 2. Spontaneous Decomposition | The resulting hydroxymethyl intermediate is unstable and spontaneously breaks down. | Active drug, Formaldehyde, Carbon dioxide |
This controlled release mechanism is a cornerstone of prodrug design, allowing for improved pharmacokinetic and pharmacodynamic properties of the parent drug.
While the primary application of this compound is in the realm of prodrug synthesis, its potential in more traditional synthetic cascade reactions should not be overlooked. The reactive nature of the chloroformate group could be exploited to initiate intramolecular cyclizations or rearrangements in suitably designed substrates. For example, a molecule containing a distal nucleophile could undergo an initial acylation followed by a spontaneous ring-closing reaction, constituting a planned synthetic cascade.
The following table outlines a selection of drug classes for which acyloxymethyl prodrug strategies, utilizing reagents like this compound, have been successfully applied.
| Drug Class | Parent Functional Group | Resulting Prodrug Linkage |
| Cephalosporins | Carboxylic Acid | Acyloxymethyl Ester |
| Tryptamines | Indole Nitrogen/Hydroxyl | Acyloxymethyl Ether/Carbamate |
| Sulfonamides | Sulfonamide Nitrogen | N-Acyloxymethyl Sulfonamide |
Theoretical and Computational Chemistry Studies of Chlorocarbonyl Oxy Methyl 2 Methylpropanoate
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, stability, and electronic landscape.
Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For a flexible molecule like [(chlorocarbonyl)oxy]methyl 2-methylpropanoate (B1197409), which contains several single bonds around which rotation can occur, this process is extended to a conformational analysis. researchgate.netacs.org This analysis involves systematically exploring the molecule's potential energy surface to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and the transition states that connect them.
DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G**), are commonly employed for this purpose. researchgate.netmdpi.comscirp.org The calculations would yield key geometrical parameters for the most stable conformer, such as bond lengths, bond angles, and dihedral angles. For esters, the s-trans (or Z) conformation is generally more stable than the s-cis (or E) conformation due to reduced steric hindrance. mdpi.com A thorough conformational analysis of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate would investigate the rotational barriers around the C-O and C-C single bonds to map out the energy landscape.
Illustrative Geometrical Parameters: The following table contains hypothetical data representative of what a DFT calculation might yield for the most stable conformer of this compound, as specific computational studies on this molecule are not publicly available.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (isobutyrate) | 1.21 Å |
| Bond Length | C=O (chloroformate) | 1.19 Å |
| Bond Length | C-Cl | 1.79 Å |
| Bond Length | O-CH2-O | 1.42 Å |
| Bond Angle | O=C-O (isobutyrate) | 125.0° |
| Bond Angle | O=C-Cl | 123.5° |
| Dihedral Angle | C-O-CH2-O | 178.5° |
The electron density distribution reveals how electrons are spread throughout a molecule. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates this charge distribution by mapping the electrostatic potential onto the molecule's electron density surface. libretexts.orglibretexts.org MEP maps are invaluable for predicting molecular reactivity, as they highlight electron-rich and electron-poor regions. 50webs.comyoutube.com
In an MEP map, regions of negative electrostatic potential, typically colored red or orange, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. youtube.com Intermediate potential is often shown in green or yellow. youtube.com
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atoms of both the ester and chlorocarbonyl groups, due to the high electronegativity of oxygen and the presence of lone pairs. These regions are the primary sites for interaction with electrophiles or proton donors. 50webs.com
Positive Potential (Blue): Located on the carbonyl carbon atoms, particularly the carbon of the chlorocarbonyl group. This carbon is bonded to two highly electronegative atoms (oxygen and chlorine), making it highly electrophilic and the most likely site for nucleophilic attack. 50webs.comlibretexts.org The hydrogen atoms of the methyl groups would also exhibit a slight positive potential.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity.
The HOMO-LUMO gap (ΔE) , the energy difference between these two orbitals, is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity indices can be calculated within the framework of conceptual DFT. nih.govnih.govuss.clmdpi.comresearchgate.net These indices quantify various aspects of a molecule's reactivity:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ (chemical potential)
A high electrophilicity index (ω) indicates a good electrophile, while a high nucleophilicity index (N) points to a good nucleophile. nih.gov For this compound, the LUMO would likely be centered on the π* orbital of the highly electrophilic chlorocarbonyl group, making it the primary site for nucleophilic attack. libretexts.org
Illustrative Reactivity Data: The following table presents hypothetical HOMO-LUMO energies and derived reactivity indices for this compound, calculated at a representative DFT level. This data is for illustrative purposes only.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -11.50 |
| LUMO Energy | ELUMO | -1.25 |
| HOMO-LUMO Gap | ΔE | 10.25 |
| Ionization Potential | I | 11.50 |
| Electron Affinity | A | 1.25 |
| Electronegativity | χ | 6.375 |
| Chemical Hardness | η | 5.125 |
| Electrophilicity Index | ω | 3.97 |
Reaction Mechanism Predictions and Energy Landscape Mapping
Computational chemistry is extensively used to map the potential energy surface of a chemical reaction. This allows for the prediction of reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of activation energies, which determine reaction rates.
Density Functional Theory is a powerful tool for elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, products, and all stationary points in between, a detailed reaction profile can be constructed. A common reaction for this compound would be nucleophilic acyl substitution at the highly reactive chlorocarbonyl carbon. masterorganicchemistry.com
The computational process involves:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized.
Identifying Intermediates: For many nucleophilic acyl substitutions, a tetrahedral intermediate is formed when the nucleophile attacks the carbonyl carbon. researchgate.net The geometry and energy of this intermediate would be calculated.
Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net Locating the TS is computationally intensive and confirms the pathway connecting reactants (or intermediates) to products. Vibrational frequency analysis is used to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the reaction of this compound with a nucleophile (e.g., methanol), DFT calculations could map the two-step addition-elimination mechanism, identifying the transition state for the initial nucleophilic attack and the transition state for the subsequent departure of the chloride leaving group. utas.edu.au
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these solvation effects. fiveable.me There are two primary approaches to modeling solvents:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. fiveable.mewikipedia.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as stabilizing charged species like transition states and intermediates. rsc.org
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. wikipedia.org This is computationally much more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in certain reaction mechanisms. rsc.org A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used, where the reacting species are treated with a high level of theory (QM) and the surrounding solvent molecules are treated with a less expensive method (MM). rsc.org
For a reaction involving this compound, an implicit model might be sufficient to capture the general effect of solvent polarity. However, if the solvent is expected to participate directly in the reaction (e.g., as a nucleophile or as a proton shuttle), an explicit or hybrid model would be necessary to accurately describe the reaction mechanism and energy landscape. nih.govacs.org
Spectroscopic Property Predictions and Validation against Experimental Data
Computational chemistry allows for the theoretical calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are typically achieved through methods such as Density Functional Theory (DFT) and ab initio calculations. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For a molecule like this compound, theoretical spectra would reveal characteristic signals corresponding to its distinct functional groups: the isobutyrate moiety, the chlorocarbonyl group, and the central oxymethyl linker.
A crucial aspect of computational spectroscopy is the validation of theoretical data against experimental measurements. This comparative analysis serves to confirm the accuracy of the computational model and provides a more robust understanding of the molecule's properties. Experimental data is typically obtained through laboratory-based spectroscopic techniques.
In the case of this compound, the absence of published experimental spectra prevents a direct validation of any theoretical predictions. While spectroscopic data for structurally related but distinct compounds such as methyl 2-methylpropanoate (methyl isobutyrate) are available, these cannot be used as a direct proxy due to significant structural and electronic differences. The presence of the highly electronegative chlorocarbonyl group in the target compound would substantially influence the chemical environment of the neighboring atoms, leading to different spectroscopic signatures compared to simpler esters.
The following tables illustrate the type of data that would be generated in a comparative study of predicted and experimental spectroscopic properties for this compound, should such data become available.
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| -CH(CH₃)₂ | Data not available | Data not available | Data not available |
| -CH(CH₃ )₂ | Data not available | Data not available | Data not available |
| -O-CH₂-O- | Data not available | Data not available | Data not available |
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| -C =O (isobutyrate) | Data not available | Data not available | Data not available |
| -C H(CH₃)₂ | Data not available | Data not available | Data not available |
| -CH(C H₃)₂ | Data not available | Data not available | Data not available |
| -O-C H₂-O- | Data not available | Data not available | Data not available |
| -C =O (chlorocarbonyl) | Data not available | Data not available | Data not available |
Table 3: Predicted vs. Experimental Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Deviation (cm⁻¹) |
| C=O stretch (isobutyrate) | Data not available | Data not available | Data not available |
| C=O stretch (chlorocarbonyl) | Data not available | Data not available | Data not available |
| C-O-C stretch | Data not available | Data not available | Data not available |
| C-Cl stretch | Data not available | Data not available | Data not available |
Without access to dedicated research on this compound, a detailed analysis and validation of its spectroscopic properties remain an area for future investigation. The generation of such data would be invaluable for the unambiguous identification and characterization of this compound in various chemical contexts.
Advanced Analytical Techniques for Characterizing Chlorocarbonyl Oxy Methyl 2 Methylpropanoate and Its Reaction Products
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for determining the precise molecular structure and identifying the functional groups of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate (B1197409). These methods provide detailed information on the connectivity of atoms and the nature of chemical bonds within the molecule.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For [(chlorocarbonyl)oxy]methyl 2-methylpropanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
¹H and ¹³C NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit three distinct signals. A doublet for the six equivalent methyl protons of the isobutyrate group, a septet for the single methine proton of the isobutyrate group, and a singlet for the two methylene (B1212753) protons of the chloromethyl group. The predicted ¹³C NMR spectrum would show four signals corresponding to the methyl, methine, and carbonyl carbons of the isobutyrate moiety, and the methylene carbon of the chloromethyl group.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| (CH₃)₂CH- | ~1.2 | ~19 | Doublet |
| (CH₃)₂C H- | ~2.6 | ~34 | Septet |
| -C(O )- | - | ~176 | - |
| -O-C H₂-Cl | ~5.7 | ~68 | Singlet |
| -C(O)O - | - | - | - |
| -O-C(O)Cl | - | ~150 | - |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the methine proton and the methyl protons of the isobutyrate group, confirming their connectivity within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between the protons and their attached carbons. This would confirm the assignments of the methyl, methine, and methylene signals in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different parts of the molecule. Key correlations would be observed between the methylene protons (~5.7 ppm) and the carbonyl carbon of the isobutyrate group (~176 ppm), as well as the chloroformate carbonyl carbon (~150 ppm). Additionally, correlations between the methine proton (~2.6 ppm) and the isobutyrate carbonyl carbon (~176 ppm) would be expected.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure.
For this compound (molecular weight: 180.59 g/mol for ³⁵Cl isotope), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺˙). The fragmentation is likely to proceed through several key pathways:
Loss of Chlorine: A primary fragmentation would be the loss of a chlorine radical to form an acylium ion at m/z 145.
Cleavage of the Chloroformate Group: Loss of the entire chlorocarbonyl group (•COCl) would result in a fragment at m/z 103.
Formation of the Isobutyryl Cation: Cleavage of the ester bond can lead to the formation of the isobutyryl cation, [(CH₃)₂CHCO]⁺, a stable acylium ion, which would give a prominent peak at m/z 71.
Loss of the Isobutyrate Group: Fragmentation could also involve the loss of the isobutyrate moiety, leading to a [CH₂O(CO)Cl]⁺ fragment at m/z 109.
McLafferty Rearrangement: While less likely for this specific structure, a McLafferty rearrangement is a common fragmentation pathway for esters and could potentially lead to the elimination of isobutyric acid.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Ion |
| 180/182 | [C₆H₉ClO₄]⁺˙ (Molecular Ion) |
| 145 | [C₆H₉O₄]⁺ |
| 109 | [C₂H₂ClO₂]⁺ |
| 103 | [C₅H₉O₂]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The presence of chlorine will result in isotopic peaks (M and M+2 in an approximate 3:1 ratio).
Fourier-Transform Infrared and Raman Spectroscopy for Functional Group Vibrations
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the following key vibrational modes are expected:
Carbonyl Stretching (C=O): Two distinct carbonyl stretching bands are anticipated. The chloroformate carbonyl typically appears at a higher wavenumber (around 1780-1820 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. The ester carbonyl stretch is expected in the range of 1735-1750 cm⁻¹.
C-O Stretching: Multiple C-O stretching vibrations will be present in the fingerprint region (1000-1300 cm⁻¹), corresponding to the C-O bonds of the ester and carbonate-like chloroformate moieties.
C-Cl Stretching: The carbon-chlorine stretching vibration of the chloroformate group is expected to appear in the 600-800 cm⁻¹ region.
C-H Stretching and Bending: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-H bending vibrations will be present in the 1350-1470 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| R-C(O)-Cl | Carbonyl Stretch | 1780 - 1820 |
| R-C(O)-OR' | Carbonyl Stretch | 1735 - 1750 |
| Ester & Chloroformate | C-O Stretch | 1000 - 1300 |
| C-Cl | Stretch | 600 - 800 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aliphatic C-H | Bend | 1350 - 1470 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and its subsequent reaction products, thereby allowing for purity assessment and reaction monitoring.
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound.
A typical GC-MS method would involve a capillary column with a non-polar or mid-polar stationary phase. The temperature program would be optimized to ensure good separation from any impurities. The mass spectrometer detector provides confirmation of the identity of the eluted peaks based on their mass spectra and fragmentation patterns, as discussed in section 6.1.2. This technique is particularly useful for monitoring the progress of reactions, as it can simultaneously separate and identify reactants, intermediates, and products. For instance, in a reaction where the chloroformate is converted to a carbonate ester, the disappearance of the starting material peak and the appearance of a new peak with a characteristic mass spectrum for the product can be readily monitored.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, especially for the analysis of less volatile reaction products or for monitoring reactions in solution.
A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common starting point. Detection can be achieved using various methods:
UV Detection: Although the chromophore in this compound is weak, UV detection at low wavelengths (around 210 nm) may be feasible for monitoring the disappearance of the starting material and the appearance of products, especially if the products contain a stronger chromophore.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for the analysis of reaction mixtures. It allows for the determination of the molecular weights of the components in each chromatographic peak, facilitating the identification of reaction products, such as carbonate esters or carbamates formed from the reaction of this compound with alcohols or amines, respectively.
For example, in monitoring the reaction with an alcohol to form a carbonate ester, LC-MS would show a peak for the starting material with its characteristic mass, which would decrease over time, and a new peak for the product with a higher molecular weight corresponding to the newly formed carbonate ester.
Elemental Analysis and Thermogravimetric Analysis of Isolated Compounds
The precise characterization of newly synthesized compounds is a cornerstone of chemical research, ensuring their purity and confirming their elemental composition. For this compound and its derivatives, elemental analysis and thermogravimetric analysis are crucial techniques to verify their structure and assess their thermal stability.
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) within a molecule, which can be compared against the theoretical values calculated from its molecular formula. This comparison is a fundamental test of a compound's identity and purity.
Thermogravimetric analysis (TGA) offers insights into the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and identifying the number of decomposition steps, which can shed light on the compound's structure and the nature of its reaction products.
Detailed Research Findings
While specific research detailing the elemental and thermogravimetric analysis of this compound is not extensively available in the public domain, we can infer the expected analytical data based on its known molecular formula, C₅H₇ClO₄. The theoretical elemental composition can be precisely calculated and would serve as the benchmark for experimental results.
In a typical research workflow, this compound would be synthesized and purified, after which a sample would be subjected to elemental analysis. The experimentally determined percentages of carbon, hydrogen, and chlorine would be expected to be in close agreement with the calculated theoretical values.
Following elemental confirmation, TGA would be employed to study its thermal decomposition profile. The analysis would reveal the temperature at which the compound begins to degrade and the subsequent steps of mass loss until a final residue, if any, is formed. For a chloroformate ester, decomposition might proceed via the loss of carbon dioxide and the formation of a corresponding alkyl chloride. The TGA curve would provide critical data on the temperatures at which these events occur and the percentage of mass lost at each stage.
Data Tables
The following tables present the theoretical elemental analysis data for this compound and a hypothetical thermogravimetric analysis data set to illustrate the expected findings from such an analysis.
Table 1: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 36.06 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 4.25 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.28 |
| Oxygen | O | 16.00 | 4 | 64.00 | 38.41 |
| Total | 166.57 | 100.00 |
Table 2: Hypothetical Thermogravimetric Analysis Data for the Decomposition of this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
| 1 | 120 - 180 | 26.42 | CO₂ |
| 2 | 180 - 250 | 43.58 | C₄H₇Cl |
| Residue | >250 | 30.00 |
Note: The data in Table 2 is hypothetical and serves as an illustration of typical results from a thermogravimetric analysis. Actual experimental values may vary.
Future Research Directions and Emerging Paradigms for Chlorocarbonyl Oxy Methyl 2 Methylpropanoate
Development of Sustainable and Eco-friendly Synthetic Routes
A primary focus of future research is the development of synthetic pathways that are both environmentally benign and economically viable. Traditional methods for synthesizing chloroformates often rely on highly toxic and hazardous reagents such as phosgene (B1210022). The drive towards sustainability is pushing researchers to explore safer alternatives.
One promising eco-friendly approach is the "photo-on-demand" synthesis of chloroformates. This method utilizes a chloroform (B151607) solution containing a primary alcohol, which is then subjected to UV light in the presence of oxygen. organic-chemistry.org This process generates the chloroformate in situ, avoiding the handling and transportation of toxic precursors like phosgene or triphosgene (B27547). organic-chemistry.org Applying this methodology to the synthesis of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate (B1197409) could significantly enhance the safety and environmental profile of its production.
Another key aspect of sustainable synthesis is the minimization of waste and energy consumption. Green chemistry principles encourage the use of reaction conditions that are less energy-intensive and that generate fewer byproducts, representing a significant area for future optimization in the synthesis of this compound.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The discovery and application of new catalytic systems are poised to revolutionize the synthesis of [(chlorocarbonyl)oxy]methyl 2-methylpropanoate. Catalysts can offer pathways to increased reaction rates, higher yields, and improved selectivity, all while operating under milder conditions.
Research into novel catalysts for chloroformate synthesis is an active area. For instance, the use of quaternary ammonium catalysts has been shown to be effective in the synthesis of aryl dichloroformates, providing a method where byproducts are volatile and catalysts are readily removed. google.com Exploring similar phase-transfer catalysts or other novel catalytic systems for the synthesis of this compound could lead to more efficient and scalable production methods.
Furthermore, the compound itself is used in syntheses that are mediated by catalysis. For example, mixed anhydrides prepared using isobutyl chloroformate can be transformed into potassium acyltrifluoroborates using a copper catalyst. researchgate.net This interplay suggests that future research could focus on developing integrated catalytic systems where the synthesis of the chloroformate and its subsequent reaction are performed in a streamlined, catalyst-driven process. The exploration of innovative catalytic environments, such as mixed micelle systems or microemulsions, also presents an avenue for enhancing reaction efficiency and product purity. nih.gov
Integration into Flow Chemistry and Continuous Synthesis Platforms
The shift from traditional batch processing to continuous flow synthesis represents a significant paradigm shift in chemical manufacturing. For a reactive intermediate like this compound, flow chemistry offers substantial advantages in terms of safety, process control, and scalability.
The synthesis of chloroformates using continuous flow reactors has been demonstrated to be a safe, efficient, and rapid method. google.com By using microchannel reactors, the inherent hazards associated with highly reactive substances and exothermic reactions are mitigated due to the high surface-area-to-volume ratio, which allows for superior temperature control. google.com A patented method for the continuous flow synthesis of chloroformate compounds using triphosgene highlights the industrial interest in this technology, as it enables continuous feeding, reaction, and quenching, leading to highly efficient preparation. google.com
Future research will likely focus on optimizing the continuous synthesis of this compound. This includes the development of integrated flow platforms that not only synthesize the compound but also utilize it directly in a subsequent reaction step, minimizing the need for isolation and storage of this reactive intermediate.
Interdisciplinary Applications in Chemical Biology and Advanced Materials
The functional moiety that this compound provides—the isobutyryloxymethyl group—has significant applications, particularly in the realm of chemical biology as a promoiety in prodrug design. Acyloxymethyl groups are widely used as bioreversible protecting groups to mask polar functional groups, thereby enhancing the lipophilicity and membrane permeability of parent drug molecules. nih.govnih.gov
A major direction for future research lies in the design and synthesis of novel acyloxymethyl prodrugs. These derivatives are engineered to be stable in the aqueous environment of the bloodstream but are cleaved by plasma esterases to release the active drug at the target site. nih.govresearchgate.net The steric and electronic properties of the acyl group, such as the isobutyryl group, can be fine-tuned to control the rate of hydrolysis and, consequently, the pharmacokinetic profile of the drug. chemrxiv.org Recent research into acyloxymethyl prodrugs of tryptamines for potential psychedelic treatments underscores the contemporary relevance and ongoing exploration in this area. chemrxiv.org
While applications in advanced materials are less established, the reactivity of the chloroformate group makes this compound a candidate for the functionalization of polymers and other materials. Future research could explore its use in creating specialized surfaces or incorporating specific functionalities into advanced materials for applications in diagnostics, smart materials, or targeted delivery systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(chlorocarbonyl)oxy]methyl 2-methylpropanoate, considering reaction efficiency and purity?
- Methodological Answer : The compound can be synthesized via esterification of 2-methylpropanoic acid with (chlorocarbonyl)oxymethanol under anhydrous conditions. Key steps include:
- Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Purification via flash column chromatography (hexane:ethyl acetate gradient) to isolate the product from unreacted starting materials .
- Monitoring reaction progress by thin-layer chromatography (TLC) to optimize reaction time and yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H and ¹³C NMR : Identify ester carbonyl signals (δ ~165–175 ppm for ¹³C) and chlorocarbonyl group (δ ~170 ppm for ¹³C). Splitting patterns in ¹H NMR distinguish methyl groups in the 2-methylpropanoate moiety .
- FT-IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and chlorocarbonyl (C=O stretch at ~1800 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Store under anhydrous conditions at –20°C to prevent hydrolysis of the chlorocarbonyl group .
- Use desiccants (e.g., molecular sieves) in storage vials and avoid prolonged exposure to moisture or light .
- Monitor purity via HPLC before critical experiments to detect decomposition .
Advanced Research Questions
Q. How does the steric environment of the 2-methylpropanoate group influence the reactivity of the chlorocarbonyl moiety in nucleophilic acyl substitutions?
- Methodological Answer :
- Steric hindrance from the 2-methylpropanoate group reduces nucleophilic attack at the chlorocarbonyl carbon. This can be quantified using:
- Kinetic studies (e.g., comparing reaction rates with less hindered analogs) in solvents like THF or DMF .
- Computational modeling (DFT calculations) to analyze transition-state geometries and steric effects .
- Experimental validation via competition experiments with varying nucleophiles (e.g., amines vs. alcohols) .
Q. How can researchers resolve discrepancies in reported reaction yields when scaling up synthesis?
- Methodological Answer :
- Scale-up challenges often arise from inefficient mixing or heat dissipation. Mitigation strategies include:
- Using flow chemistry for controlled reaction conditions and improved heat transfer .
- Optimizing solvent choice (e.g., switching from DCM to acetonitrile for higher solubility at larger scales) .
- Analyze impurities via LC-MS to identify byproducts (e.g., hydrolysis derivatives) and adjust reaction parameters (e.g., stoichiometry, temperature) .
Q. What strategies are recommended for analyzing byproducts formed during the synthesis of this compound?
- Methodological Answer :
- Isolation and characterization : Use preparative TLC or semi-preparative HPLC to isolate byproducts, followed by 2D-NMR (COSY, HMBC) for structural elucidation .
- Mechanistic studies : Conduct trapping experiments (e.g., adding radical inhibitors or isotopic labeling) to identify pathways leading to byproducts .
- Quantitative analysis : Compare GC-MS or HPLC peak areas under varying conditions (pH, catalysts) to map byproduct formation trends .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with enzymes or catalysts to predict regioselectivity in acyl transfer reactions .
- Reactivity descriptors : Calculate Fukui indices or electrostatic potential maps to identify electrophilic sites for nucleophilic attack .
- Validate predictions with microscale experiments (e.g., testing computed reactive sites with model nucleophiles) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) (gloves, goggles) to avoid inhalation or skin contact .
- Implement engineering controls (e.g., closed-system reactors) to minimize exposure during large-scale synthesis .
- Train personnel in emergency procedures (e.g., eye wash stations, spill containment) per OSHA guidelines .
Data Contradiction Analysis
Q. How should conflicting data on the hydrolysis rate of this compound be addressed?
- Methodological Answer :
- Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C) to eliminate variables like temperature or solvent effects .
- Use kinetic isotope effects (e.g., D₂O vs. H₂O) to determine if hydrolysis proceeds via acid-catalyzed or nucleophilic mechanisms .
- Compare results with structurally similar compounds to identify trends in hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
